molecular formula C19H18F2N4O2S B3028113 Enitociclib CAS No. 1610358-53-6

Enitociclib

Katalognummer: B3028113
CAS-Nummer: 1610358-53-6
Molekulargewicht: 404.4
InChI-Schlüssel: YZCUMZWULWOUMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Enitociclib undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Fluorinating agents:

    Oxidizing and reducing agents: For oxidation and reduction steps.

    Catalysts: To facilitate coupling reactions and improve reaction efficiency.

The major products formed from these reactions are the intermediates and the final this compound compound.

Wissenschaftliche Forschungsanwendungen

Enitociclib is a selective CDK9 inhibitor that prevents the activation of RNA polymerase II, leading to a reduction in oncogenes MYC and MCL1 . It is being investigated as a treatment for various cancers, particularly lymphomas and leukemias .

Scientific Research Applications

This compound (VIP152/formerly BAY1251152) is under investigation in preclinical and early-phase clinical studies for its potential in treating various tumor models . It functions by targeting P-TEFb/CDK9 .

Lymphomas and Leukemias

  • This compound is being developed for treating non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .
  • Phase 1 clinical trials are assessing its safety, with preliminary data indicating a favorable safety profile .
  • A study presented at the American Society for Hematology Annual Meeting in 2022 included a pooled safety analysis of 17 patients from two Phase 1 trials . The main side effects observed were mild to moderate gastrointestinal adverse events, fatigue, and fever .
  • Low white blood cell counts were observed in 40% of patients, but these were manageable with supportive therapy, and no high-grade liver toxicities or discontinuations due to adverse events were reported .
  • In September 2024, a study reported four partial responses (PRs) in seven patients (57% overall response rate), including one patient with double-hit diffuse large B-cell lymphoma (DH-DLBCL) .
  • A Phase 1 trial (NCT05371054) is evaluating the combination of this compound, venetoclax, and prednisone in DLBCL and peripheral T-cell lymphoma (PTCL) . Early data showed two partial responses in three PTCL patients and one partial response in two DH-DLBCL patients .
  • One patient with angioimmunoblastic T-cell lymphoma experienced a PR with a 91% reduction in tumor burden and remained on the study for follow-up . Another PTCL subject had an 86% reduction in pulmonary lesions and resolution of skin lesions .

Overcoming Therapeutic Resistance

  • This compound has demonstrated the ability to overcome resistance to BTK inhibitors and CAR-T therapy in mantle cell lymphoma (MCL) models .
  • It inhibits CDK9 phosphorylation and the synthesis of proteins like c-MYC, MCL-1, and cyclin D1, inducing apoptosis .
  • In vivo studies have shown that this compound significantly impedes tumor growth in mouse CDX and PDX models, including those with resistance to ibrutinib and venetoclax .

Double-Hit Diffuse Large B-Cell Lymphoma (DH-DLBCL)

  • This compound has shown complete metabolic remissions in some DH-DLBCL patients .
  • It leads to the depletion of MYC and MCL1, as well as activation of apoptosis .
  • This compound targets RNA polymerase II and transcription pathways, affecting genes beyond MYC .

Multiple Myeloma (MM)

  • Preclinical studies suggest that this compound has significant antitumor activity against multiple myeloma cell lines .
  • It exhibits pharmacological targetability of key oncogenic pathways, leading to growth inhibition and apoptosis .

Research Data

Study TypeCancer TypeThis compound Dosage/RegimenResults
Phase 1 Clinical TrialSolid tumors or aggressive NHL30 mg once weekly IV infusion in 21-day cyclesSafety data pooled from solid tumor and NHL trials showed manageable side effects (mild/moderate gastrointestinal issues, fatigue, fever) .
Phase 1 Clinical TrialRelapsed/Refractory CLL or Richter Syndrome10 mg for the first week, then 15 mg afterward, once-weekly IV infusion in 21-day cyclesThe same safety data showed manageable side effects .
Preclinical StudyMantle Cell Lymphoma (MCL)N/AThis compound was highly potent in targeting lymphoma cells, with IC50 values ranging from 32 to 172 nM in MCL and diffuse large B-cell lymphoma cell lines . It inhibited CDK9 phosphorylation, reduced c-MYC, MCL-1, and cyclin D1, and induced caspase-3-dependent apoptosis .
In vivo StudyCell line-derived and patient-derived xenograftsN/AThis compound significantly inhibited tumor growth in mouse CDX and PDX models, including those with resistance to BTKi and Bcl-2 inhibitors .
Phase 1 Clinical TrialDouble-hit diffuse large B-cell lymphoma (DH-DLBCL)Combination with venetoclax and prednisoneComplete metabolic remissions in some patients .
Phase 1 Clinical TrialPeripheral T-cell lymphoma (PTCL)Combination with venetoclax and prednisoneTwo partial responses (PRs) in 3 PTCL patients .
Phase 1 Clinical TrialAngioimmunoblastic T-cell lymphomaThis compound (first dose level) in combination with venetoclax and prednisoneOne patient experienced a PR with a 91% reduction in tumor burden .
Preclinical StudyMultiple Myeloma (MM)15 mg/kg this compound IV every 7 days, alone or in combination with 50 mg/kg lenalidomide orally dailyThis compound showed significant antitumor activity against several MM cell lines, leading to growth inhibition and apoptosis .

Case Studies

While specific, detailed case studies were not available in the search results, the following summarizes findings from clinical trials:

  • Angioimmunoblastic T-Cell Lymphoma: A patient treated with this compound in combination with venetoclax and prednisone at the first dose level achieved a partial response (PR) with a 91% reduction in tumor burden .

Ongoing Research

  • translational and mechanistic studies are underway to understand how targeting CDK9 can overcome therapeutic resistance in lymphoma .
  • Vincerx Pharma is planning to report early clinical data from VersAptx™ platform compounds, VIP236 (early 2024) and VIP943 (mid 2024) .

Biologische Aktivität

Enitociclib (formerly known as VIP152) is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), primarily investigated for its therapeutic potential in treating various hematological malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and significant research findings.

This compound exerts its effects by inhibiting CDK9, a key regulator of transcriptional elongation through RNA polymerase II. This inhibition leads to:

  • Decreased phosphorylation of CDK9 , which is crucial for the transcription of short-lived proteins such as c-MYC and MCL-1.
  • Induction of apoptosis in cancer cells, primarily through a caspase-3-dependent pathway.
  • Transcriptional downregulation of MYC and other oncogenes, contributing to an "oncogenic shock" effect in MYC-dependent tumors .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant anti-tumor activity across various models:

  • Half-maximal inhibitory concentration (IC50) values ranged from 32 to 172 nM for different lymphoma cell lines, indicating potent activity against both mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) .
  • In vivo studies using xenograft models showed substantial tumor growth inhibition. For instance, this compound treatment resulted in a tumor volume reduction to 0.5% of control levels in SU-DHL-10 xenografts .

Clinical Trials and Case Studies

This compound has been evaluated in several clinical trials, showcasing promising results:

  • Phase 1 Trials : A study sponsored by the National Institutes of Health (NIH) reported partial responses (PRs) in patients with relapsed/refractory lymphoma when this compound was combined with venetoclax and prednisone. Notably:
    • Two PRs were observed in three patients with peripheral T-cell lymphoma (PTCL).
    • A patient with angioimmunoblastic T-cell lymphoma showed a 91% reduction in tumor burden after the first dose .
  • Durable Responses : In a cohort of patients with high-grade B lymphoma treated with this compound, two patients achieved durable complete metabolic responses lasting over two years. These responses were characterized by significant downregulation of MYC and MCL1 mRNA levels .
  • Safety Profile : The drug was well-tolerated among participants, with mild gastrointestinal effects being the most common adverse events. Importantly, no high-grade liver toxicities or treatment discontinuations due to adverse events were reported .

Summary of Key Findings

Study TypeFindingsNotes
PreclinicalIC50: 32–172 nM; significant tumor growth inhibitionEffective against MYC-driven lymphomas
Phase 1 TrialsPRs in PTCL and DH-DLBCL; durable responses notedCombination therapy shows enhanced efficacy
Safety ProfileMild/moderate side effects; manageable low WBC countsNo high-grade toxicities observed

Eigenschaften

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110196
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610358-59-2
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enitociclib
Reactant of Route 2
Enitociclib
Reactant of Route 3
Enitociclib
Reactant of Route 4
Reactant of Route 4
Enitociclib
Reactant of Route 5
Reactant of Route 5
Enitociclib
Reactant of Route 6
Reactant of Route 6
Enitociclib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.